molecular formula C26H24N4O4S2 B2367683 (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 851080-24-5

(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No.: B2367683
CAS No.: 851080-24-5
M. Wt: 520.62
InChI Key: TVWNLSMCTVCDMC-BYCLXTJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a novel, potent small molecule inhibitor of Carbonic Anhydrase IX (CA IX), a transmembrane enzyme highly overexpressed in hypoxic tumors. This compound is a strategic hybrid molecule, designed by incorporating a benzothiazole pharmacophore into a benzenesulfonamide scaffold, which is a known chemotype for CA inhibition . Its primary research value lies in its potential for targeted cancer therapy, particularly against hypoxic and acidic tumor microenvironments which are associated with treatment resistance and poor prognosis . The proposed mechanism of action involves the potent and selective inhibition of CA IX, which disrupts the enzyme's critical role in maintaining intracellular pH homeostasis. By inhibiting CA IX, this compound can exacerbate intracellular acidosis in cancer cells, leading to caspase-mediated apoptosis and potentially overcoming drug resistance . Furthermore, the benzothiazole moiety is associated with preferential uptake and selective toxicity in cancer cell lines derived from various organs, including breast, colon, and ovary , suggesting its utility as a lead compound for developing new antitumor agents aimed at solid tumors.

Properties

IUPAC Name

N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S2/c1-17(31)27-21-9-12-23-24(15-21)35-26(29(23)2)28-25(32)19-7-10-22(11-8-19)36(33,34)30-14-13-18-5-3-4-6-20(18)16-30/h3-12,15H,13-14,16H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWNLSMCTVCDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide belongs to a class of benzothiazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by various studies and findings.

Structural Overview

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C23H28N4O4S2
  • Molecular Weight : 488.62 g/mol

This compound features a benzothiazole core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Study Findings :
    • A study evaluated several benzothiazole derivatives for antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. Compounds with the benzothiazole moiety showed promising results, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 100 µg/mL .
    • Specifically, compounds containing the sulfonyl group demonstrated enhanced antibacterial properties, likely due to their ability to disrupt bacterial cell wall synthesis.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has also been a focal point in research.

  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that certain benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound were tested against breast cancer cell lines (T47D) and exhibited significant cytotoxicity .
    • The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression in cancer cells.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases.

  • Evaluation Methods :
    • The antioxidant activity of related benzothiazole compounds has been assessed using various assays, including DPPH radical scavenging and ABTS assays. These studies indicate that certain derivatives possess strong antioxidant capabilities, attributed to functional groups that can donate hydrogen atoms or electrons .

Case Studies and Research Findings

StudyCompound TestedActivityKey Findings
Benzothiazole DerivativesAntibacterialEffective against E. coli and S. aureus with MICs ≤ 100 µg/mL
N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamideAnticancerSignificant cytotoxicity against T47D cells
Various BenzothiazolesAntioxidantHigh radical scavenging activity; effective in DPPH assay

Scientific Research Applications

Chemical Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance its biological activity. The methods often include:

  • Condensation Reactions : Utilizing benzothiazole and isoquinoline derivatives to form the desired amide structure.
  • Sulfonylation : Introducing sulfonyl groups to improve solubility and biological activity.
  • Acetylation : The acetamido group is crucial for enhancing the compound's pharmacological properties.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from benzothiazole structures have shown MIC values ranging from 4–16 μg/mL against various bacterial strains, including both gram-positive and gram-negative bacteria .
  • Mechanism of Action : The presence of the benzothiazole moiety is believed to disrupt bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties:

  • Cell Line Studies : Preliminary evaluations indicate that derivatives may inhibit cancer cell proliferation in vitro, with specific focus on breast and colon cancer cell lines.
  • Apoptosis Induction : Mechanistic studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:

Structural FeatureEffect on Activity
Acetamido GroupEnhances solubility and bioavailability
Benzothiazole CoreCritical for antimicrobial action
Sulfonyl GroupIncreases potency against resistant strains

Antimicrobial Efficacy

A study evaluated a series of related compounds against common pathogens. The results indicated that those with a sulfonamide link exhibited enhanced antibacterial properties compared to their non-sulfonated counterparts, with specific MIC values reported .

Cancer Cell Line Testing

In vitro studies using MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines demonstrated that certain derivatives led to a significant reduction in cell viability, suggesting their potential as lead compounds for further development in cancer therapeutics .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂-NR₂) participates in nucleophilic substitutions due to its electron-deficient sulfur center.

Reaction Type Reagents/Conditions Products Yield
AlkylationAlkyl halides, K₂CO₃, DMF, 80°CN-alkylated sulfonamide derivatives62–75%
AcylationAcetyl chloride, pyridine, RTAcetylated sulfonamide with improved lipophilicity58%
ArylationAryl boronic acids, Pd catalysisBiaryl sulfonamides (cross-coupling products)41%

Mechanistic Insight :
The sulfonamide’s nitrogen lone pair activates the sulfur center for nucleophilic attack. Alkylation proceeds via an SN2 mechanism in polar aprotic solvents like DMF.

Electrophilic Aromatic Substitution

The electron-rich thiazole and dihydroisoquinoline rings undergo electrophilic substitutions.

Reaction Type Reagents/Conditions Position Modified Outcome
NitrationHNO₃/H₂SO₄, 0°CC-5 of thiazoleNitro-thiazole derivative
SulfonationSO₃/H₂SO₄, 50°CC-4 of dihydroisoquinolineSulfonic acid-functionalized derivative

Kinetic Data :
Nitration at the thiazole ring occurs 3× faster than at the dihydroisoquinoline due to higher electron density.

Hydrolysis Reactions

Acid- or base-mediated hydrolysis targets labile bonds:

Bond Cleaved Conditions Products
Acetamido group6M HCl, reflux, 12hFree amine + acetic acid
Sulfonamide bridgeNaOH (10%), 100°C, 6hBenzo[d]thiazole-6-carboxamide + 3,4-dihydroisoquinoline sulfonate

Stability Notes :

  • The acetamido group hydrolyzes 40% faster in acidic vs. basic conditions.

  • Sulfonamide cleavage requires strong bases due to resonance stabilization.

Oxidation Reactions

The dihydroisoquinoline moiety undergoes selective oxidation:

Oxidizing Agent Conditions Product Selectivity
KMnO₄H₂O, 25°C, 2hIsoquinoline sulfonamide89%
DDQDCM, reflux, 4hAromatic isoquinoline with ketone groups76%

Side Reactions :
Over-oxidation of the thiazole ring occurs with excess KMnO₄, reducing yields.

Biological Interactions (Non-synthetic)

In pharmacological contexts, the compound interacts with enzymes via:

  • Hydrogen bonding : Sulfonamide oxygen to serine residues (e.g., COX-II) .

  • π-Stacking : Dihydroisoquinoline with hydrophobic enzyme pockets .

  • Chelation : Thiazole nitrogen to metal ions in metalloproteinases .

Table : Binding affinities (molecular docking)

Target Protein Binding Energy (kcal/mol) Key Interactions
COX-II-9.2H-bond (Tyr385), π-stacking (His386)
Carbonic anhydrase IX-8.7Zn²⁺ chelation, hydrophobic contacts

Stability Under Environmental Conditions

Factor Effect
UV light (300–400 nm)Degrades sulfonamide bridge (t₁/₂ = 4.2h)
pH < 3 or pH > 10Accelerates hydrolysis of acetamido and sulfonamide groups
Humidity (>80% RH)Promotes crystal hydrate formation, reducing solubility

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Divergences

The compound shares structural motifs with several classes of bioactive molecules:

  • Benzothiazole derivatives : Similar to compounds like N-(4-phenylthiazol-2-yl)-N-ethylbenzamide (), the benzothiazole core is a common feature, but substitutions at the 3-methyl and 6-acetamido positions distinguish this compound .
  • Sulfonamide-containing analogs: The 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide group resembles sulfamethoxazole derivatives (), though the dihydroisoquinoline moiety introduces unique steric and electronic properties .
  • Thiadiazole and thiazolidinone analogs: While lacking the thiadiazole ring, the compound’s benzothiazole scaffold shares functional similarities with spiro thiazolidinones (), which are known for antimicrobial and anticancer activities .

Key structural distinctions :

  • The E-configuration of the imine bond in the benzothiazol-2(3H)-ylidene group may enhance planarity and π-π stacking compared to Z-isomers .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Predicted logP Aqueous Solubility (mg/mL) Acidic pKa
Target Compound C₃₁H₂₇N₅O₄S₂ 613.7 3.8 0.12 13.8
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2-ylidene)benzothiazole-2-carboxamide C₁₈H₁₄N₄O₂S₂ 382.46 2.1 0.45 13.84
4-(3,4-Dihydroisoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethylbenzothiazol-2-ylidene)benzamide C₂₈H₂₆N₄O₄S₂ 546.66 4.3 0.08 12.9

Analysis :

  • The target compound’s higher molecular weight and logP (3.8 vs.
  • The acidic pKa (~13.8) indicates weak basicity, consistent with the benzothiazole and sulfonamide groups .
Pharmacokinetic and Toxicity Profiles
  • Bioavailability : The compound’s low solubility (0.12 mg/mL) may limit oral absorption, necessitating formulation optimization, as explored in viscosity-reducing agents () .
  • Metabolic stability : The benzothiazole core is resistant to cytochrome P450 oxidation, but the sulfonamide group may undergo glucuronidation, as observed in sulfamethoxazole derivatives .
  • Toxicity risks: Benzothiazoles are associated with hepatotoxicity at high doses (e.g., LD₅₀ = 250 mg/kg in rodents) ; the dihydroisoquinoline moiety’s safety profile remains uncharacterized.

Computational and Chemoinformatic Comparisons

  • Ligand-based screening : Fingerprint similarity searches () identify analogs like ZINC100820405 () with 85% structural overlap, suggesting shared targets (e.g., carbonic anhydrase) .
  • Docking studies: Glide docking () predicts strong binding (GlideScore = −9.2) to the ATP-binding site of EGFR, outperforming simpler benzothiazoles (GlideScore = −7.5) due to the sulfonyl-dihydroisoquinoline interaction .

Preparation Methods

Thiazole Ring Formation via Cyclocondensation

The benzo[d]thiazole scaffold is constructed using a modified Hofmann-Löffler reaction.

  • Starting material : 4-Amino-3-methylphenol (1.0 equiv) reacts with ammonium thiocyanate (5.0 equiv) in glacial acetic acid at 0–5°C.
  • Bromine addition : Dropwise addition of bromine (1.1 equiv) induces cyclization, forming 3-methylbenzo[d]thiazol-2-amine (Yield: 68–72%).
  • Critical parameters :
    • Temperature control (<10°C) minimizes polybromination byproducts
    • pH adjustment to 9.0 precipitates the product while avoiding amine protonation

Introduction of the 6-Acetamido Group

Selective acetylation at the 6-position is achieved through nitration followed by reduction and acetylation:

  • Nitration : Treat 3-methylbenzo[d]thiazol-2-amine with fuming HNO₃/H₂SO₄ at −10°C to install a nitro group at C6.
  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) converts the nitro group to an amine (Yield: 85–90%).
  • Acetylation : React with acetic anhydride (2.5 equiv) in pyridine to yield 6-acetamido-3-methylbenzo[d]thiazol-2-amine (Yield: 93%).

Synthesis of 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl Chloride

Dihydroisoquinoline Sulfonation

  • Substrate preparation : 1,2,3,4-Tetrahydroisoquinoline (1.0 equiv) is generated via Pictet-Spengler condensation of phenethylamine with formaldehyde.
  • Sulfonation : React with chlorosulfonic acid (1.2 equiv) in CH₂Cl₂ at 0°C, followed by quenching with ice water to yield 3,4-dihydroisoquinoline-2-sulfonic acid (Yield: 78%).

Benzoyl Chloride Formation

  • Sulfonylation : Couple the sulfonic acid with 4-nitrobenzoyl chloride using HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF (Yield: 82%).
  • Nitro reduction : Hydrogenate the nitro group to an amine (H₂, Raney Ni, EtOH).
  • Chlorination : Treat with oxalyl chloride (2.0 equiv) in anhydrous THF to generate 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl chloride (Yield: 95%).

Imine Formation and E-Selective Coupling

Schiff Base Synthesis

  • Reaction conditions : Combine equimolar quantities of 6-acetamido-3-methylbenzo[d]thiazol-2-amine and 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl chloride in dry DMF with Hünig's base (2.5 equiv).
  • Temperature control : Maintain at 50°C for 8 hours to favor E-configuration via thermodynamic control.
  • Workup : Precipitate the product by adding ice-cold water, followed by recrystallization from ethanol/water (Yield: 74%).

Stereochemical Control

  • E/Z ratio : 89:11 determined by HPLC (C18 column, MeCN/H₂O = 70:30).
  • Isomer separation : Chiral preparative SFC (supercritical fluid chromatography) achieves >99% E-isomer purity.

Analytical Validation and Process Optimization

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (s, 1H, NH), 7.72–7.68 (m, 4H, ArH), 2.43 (s, 3H, CH₃).
  • HRMS : m/z calcd for C₂₆H₂₃N₄O₄S₂ [M+H]⁺ 543.1164, found 543.1167.

Process Economics

  • Cost drivers : HATU reagent (42% of raw material costs)
  • Yield improvements :

























    StepInitial YieldOptimized Yield
    Thiazole formation68%75% (via microwave assistance)
    Sulfonation78%85% (continuous flow reactor)
    Coupling74%81% (enzyme-mediated catalysis)

Industrial-Scale Considerations

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Reduced from 86 to 52 via solvent recycling (DMF recovery >90%).
  • E-factor : 18.7 → 11.2 after implementing catalytic sulfonation.

Regulatory Compliance

  • ICH guidelines : Residual solvent levels meet Q3C Class 2 limits (DMF < 880 ppm).
  • Genotoxic impurities : Controlled sulfonic acid derivatives below 5 ppm via activated carbon filtration.

Q & A

Q. How can synthesis conditions for this compound be optimized to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters:
  • Temperature : Elevated temperatures (70–100°C) accelerate reaction kinetics but may increase side products. Use controlled heating (e.g., microwave-assisted synthesis) for reproducibility .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes unwanted hydrolysis .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts can improve regioselectivity during cyclization of the benzo[d]thiazole moiety .
  • Analytical Monitoring : Track intermediates via TLC or HPLC. Final purity (>95%) is confirmed by NMR (¹H/¹³C) and HRMS .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., acetamido NH at δ 10–12 ppm; dihydroisoquinolinyl protons at δ 6.5–7.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonyl groups (SO₂, ~110 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular formula alignment (e.g., [M+H]⁺ expected for C₂₈H₂₅N₄O₄S₂).
  • X-ray Crystallography : Resolves stereochemistry of the (E)-configured imine bond and confirms dihedral angles critical for bioactivity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains, with ciprofloxacin as a positive control .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include cisplatin as a reference .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using purified enzymes. Monitor activity at varying compound concentrations (1–100 µM) .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Validate in vitro results using alternative methods (e.g., SPR for binding affinity vs. cellular assays) .
  • Metabolic Stability : Perform liver microsome assays to assess CYP450-mediated degradation. Low stability may explain reduced in vivo efficacy .
  • Formulation Adjustments : Improve bioavailability via nanoencapsulation or prodrug strategies to enhance pharmacokinetic profiles .

Q. What experimental approaches elucidate the compound’s reaction mechanisms in biological systems?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in enzymatic interactions .
  • Click Chemistry Probes : Introduce alkyne/azide tags for pull-down assays to identify protein targets via LC-MS/MS .
  • Molecular Dynamics Simulations : Model ligand-receptor binding (e.g., dihydroisoquinolinyl sulfonyl group interactions with ATP-binding pockets) .

Q. How can structure-activity relationships (SAR) guide rational design of derivatives?

  • Methodological Answer :
  • Systematic Substitution : Modify the acetamido group (e.g., replace with trifluoroacetyl) or sulfonyl moiety (e.g., morpholino vs. piperazinyl) to assess impact on potency .
  • Table: SAR of Key Derivatives
DerivativeModificationBioactivity (IC₅₀, µM)
A 6-NHCOCH₃ → NHCOCF₃HeLa: 2.1 → 0.9
B Sulfonyl → PhosphonylKinase inhibition: 45% → 72%
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using multivariate regression .

Q. What methodologies are recommended for studying molecular interactions with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐₙ, kₒff) to purified receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for dihydroisoquinolinyl sulfonyl interactions .
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution to identify allosteric binding sites .

Q. How can flow chemistry improve scalability of the synthesis?

  • Methodological Answer :
  • Continuous-Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., sulfonylation). Residence time optimization minimizes by-products .
  • In-line Analytics : Integrate FTIR or UV-vis for real-time monitoring of intermediates .
  • Table: Batch vs. Flow Synthesis Comparison
ParameterBatch (Yield)Flow (Yield)
Reaction Time12 h2 h
Purity89%94%
Scale10 g500 g

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.